
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid
説明
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid (2-DFPBA) is a fluorinated pyrrolidine derivative that has been studied for its potential in a variety of scientific and medical applications. It has been found to have a range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
科学的研究の応用
Sorption of Phenoxy Herbicides to Soil
A study by Werner, Garratt, and Pigott (2012) reviews the sorption experiments of 2,4-dichlorophenoxyacetic acid and other phenoxy herbicides to soil, organic matter, and minerals. This research suggests that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides. The study's findings could be relevant for understanding the environmental behavior of similar compounds, including 2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid, especially in terms of sorption characteristics and environmental fate (Werner, Garratt, & Pigott, 2012).
Microbial Degradation of Polyfluoroalkyl Chemicals
Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental fate and effects of these compounds. While the specific compound of interest is not mentioned, the methodologies and insights from this review could inform research into the biodegradability and environmental impact of fluorinated compounds, including 2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid (Liu & Avendaño, 2013).
Butanol as a Biofuel
Jin et al. (2011) provide a comprehensive review of butanol as a renewable biofuel, comparing its properties with those of conventional fuels and discussing production methods. This context is relevant for considering the biochemical pathways and potential applications of related compounds in renewable energy and chemical synthesis (Jin, Yao, Liu, Lee, & Ji, 2011).
Levulinic Acid in Drug Synthesis
Zhang et al. (2021) discuss the application of levulinic acid, a biomass-derived chemical, in drug synthesis. The article highlights the versatility and potential of biomass-derived chemicals in pharmaceutical applications, offering a perspective that could be extrapolated to the utilization of 2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid in similar contexts (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).
特性
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-2-6(7(12)13)11-4-3-8(9,10)5-11/h6H,2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFLMMVNPFSLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cis-Octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1469378.png)

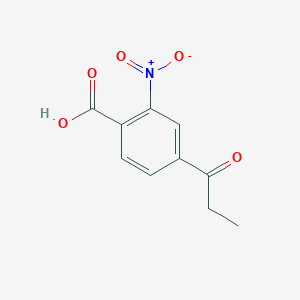

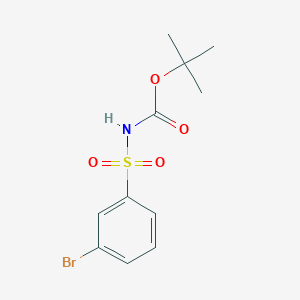
![2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B1469384.png)

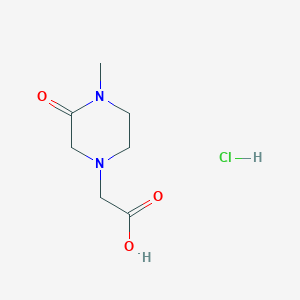
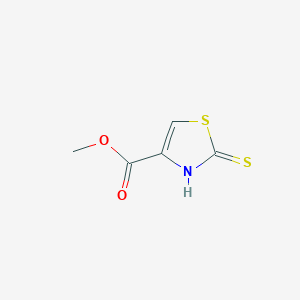
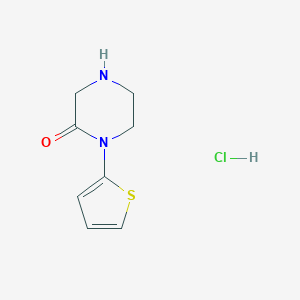

![{2-[2-(4-Amino-2-methoxyphenoxy)-ethoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1469393.png)
